1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Overview
Description
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is characterized by a chloromethyl group and a methoxy group attached to a phenyl ring, with an ethanone group at the para position relative to the methoxy group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one typically involves the chloromethylation of 4-methoxyacetophenone. One common method includes the reaction of 4-methoxyacetophenone with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group . The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ethanone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include hydrochloric acid, formaldehyde, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This makes the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one can be compared with other similar compounds such as:
1-[4-(Chloromethyl)phenyl]ethanone: Lacks the methoxy group, which may affect its reactivity and applications.
4’-Methoxyacetophenone: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-(3-Chloromethyl-4-ethoxy-phenyl)ethanone: Contains an ethoxy group instead of a methoxy group, which can influence its chemical properties and reactivity.
The presence of both the chloromethyl and methoxy groups in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
IUPAC Name |
1-[3-(chloromethyl)-4-methoxyphenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLRVFJSVGTTGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380235 | |
Record name | 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62581-82-2 | |
Record name | 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.